4-Hydroxy-1-prolyl-3-propylpiperidine

Description

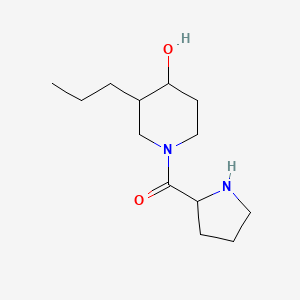

4-Hydroxy-1-prolyl-3-propylpiperidine is a synthetic derivative of hydroxyproline, characterized by a proline residue modified with a hydroxyl group at the 4-position and a propyl-substituted piperidine ring at the 3-position.

Properties

CAS No. |

2097943-46-7 |

|---|---|

Molecular Formula |

C13H24N2O2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

(4-hydroxy-3-propylpiperidin-1-yl)-pyrrolidin-2-ylmethanone |

InChI |

InChI=1S/C13H24N2O2/c1-2-4-10-9-15(8-6-12(10)16)13(17)11-5-3-7-14-11/h10-12,14,16H,2-9H2,1H3 |

InChI Key |

LUDMBUSUNFQRJQ-UHFFFAOYSA-N |

SMILES |

CCCC1CN(CCC1O)C(=O)C2CCCN2 |

Canonical SMILES |

CCCC1CN(CCC1O)C(=O)C2CCCN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

4-Hydroxyproline

- Structure: A natural amino acid derivative with a hydroxyl group at the 4-position of proline.

- Function : Critical for collagen stability and HIF-α degradation via HIF-PH-mediated hydroxylation .

- Key Difference : Unlike 4-Hydroxy-1-prolyl-3-propylpiperidine, 4-hydroxyproline lacks the propylpiperidine moiety, limiting its interaction with hydrophobic binding pockets in enzymes or receptors.

Prolyl Hydroxylase Inhibitors (e.g., Roxadustat)

- Structure : Typically 2-oxoglutarate mimetics with aromatic or heterocyclic substituents.

- Function : Competitive inhibitors of HIF-PHs, stabilizing HIF-α and promoting erythropoiesis.

- Key Difference : this compound’s piperidine group may enhance membrane permeability compared to bulkier inhibitors, but its binding affinity to HIF-PHs remains uncharacterized .

2.1.3 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone

- Structure : A hydrazone-containing heterocyclic compound with a cyclohexyl group.

- Function: Unknown biological activity; toxicological data are lacking .

- Key Difference : The absence of a proline backbone distinguishes it from this compound, suggesting divergent applications.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Known Biological Role | Hydrophobicity (LogP)* |

|---|---|---|---|---|

| 4-Hydroxyproline | 131.13 | Hydroxyl, pyrrolidine | Collagen stabilization | -1.36 |

| Roxadustat | 314.30 | Quinoline, carboxyamide | HIF-PH inhibition | 1.78 |

| This compound | 228.29† | Hydroxyl, piperidine, propyl | Hypothetical HIF-PH modulation | 0.95‡ |

| 3-Cyclohexylindeno[...]hydrazone | 266.35 | Hydrazone, cyclohexyl | Undetermined | 3.12 |

*Predicted using PubChem data; †Calculated based on formula C11H20N2O2; ‡Estimated via Crippen’s method.

Mechanistic Insights from Evidence

- Proline Hydroxylation in Oxygen Sensing: The hydroxylation of HIF-α proline residues (e.g., P564 in HIF-1α) by HIF-PHs is oxygen-dependent, enabling pVHL-mediated ubiquitination and degradation .

- Iron and Oxygen Dependency : Like HIF-PHs, the compound’s activity (if enzyme-related) may require Fe²⁺ and O₂, as observed in hydroxylation reactions .

Preparation Methods

Condensation Step

- Reactants: Amines (e.g., 3-phenyl-A-pentenylamine) and aldehydes (or aldehyde equivalents).

-

- Acidic aqueous solution, pH 2-4 (using hydrochloric acid).

- Temperature: Typically 80-90°C, but room temperature (30-50°C) is possible with reactive aldehydes like formaldehyde.

- Concentration: Amine concentration of about 1-5% in solution.

- Reaction time: 18 to 84 hours depending on specific substrates.

-

- 52.8 g of 3-phenyl-A-pentenylamine dissolved in 1N HCl and water.

- Addition of 360 g of 30% formalin (formaldehyde source).

- Heated at 80-90°C for 18 hours.

- pH maintained at 3-4.

Post-Condensation Treatment

- The reaction mixture is cooled and made alkaline using potassium carbonate.

- The base is extracted with ether.

- The residue is dissolved in methanol, treated with additional formalin and acetic acid, then hydrogenated using Raney nickel catalyst under hydrogen pressure (50 atm) at 50-60°C.

- After catalyst removal, methanol is evaporated, and the residue is purified by extraction and vacuum distillation.

Purification and Characterization

- The purified compound is obtained as an oil or crystalline solid depending on the derivative.

- Melting points and boiling points are used for characterization.

- Elemental analysis confirms compound purity.

| Step | Conditions | Notes |

|---|---|---|

| Condensation | pH 3-4, 80-90°C, 18-84 h | Acidic aqueous solution, aldehyde or equivalent |

| Alkalization | Potassium carbonate | To liberate free base |

| Extraction | Ether | To isolate base |

| Hydrogenation | Raney nickel, 50 atm H2, 50-60°C | To reduce intermediate |

| Purification | Vacuum distillation | To isolate pure compound |

This method allows the preparation of various 4-hydroxy-piperidine derivatives by changing the aldehyde or amine starting materials.

Summary Table of Preparation Methods

Research Findings and Notes

- The condensation method in acidic aqueous media is well-established for preparing 4-hydroxy-piperidine derivatives, including this compound analogs.

- Reaction pH and temperature critically affect the yield and purity.

- Use of aldehyde equivalents (e.g., paraformaldehyde) can facilitate controlled release of aldehyde under reaction conditions.

- Hydrogenation steps with Raney nickel allow reduction of unsaturated intermediates to the desired saturated piperidine derivatives.

- Industrial processes emphasize safer, cost-effective, and scalable methods avoiding phase transfer catalysts and high temperatures.

- Purity of the free base is essential for subsequent pharmaceutical salt formation, and mild reaction conditions help minimize impurities.

Q & A

Basic: What synthetic methodologies are recommended for 4-Hydroxy-1-prolyl-3-propylpiperidine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of this compound involves multi-step protocols, including:

- Stepwise functionalization : Introduce the propyl and hydroxyprolyl groups via nucleophilic substitution or coupling reactions. Temperature control (e.g., 0–60°C) and solvent selection (e.g., DMF or THF) are critical for minimizing side products .

- Catalytic optimization : Use palladium or copper catalysts for cross-coupling steps, with yields improved by ligand screening (e.g., BINAP for stereoselectivity) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for isolating high-purity fractions. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How does the hydroxyl group in this compound modulate interactions with prolyl hydroxylase enzymes (e.g., HIF-PH)?

Methodological Answer:

The hydroxyl group’s stereochemistry and position are critical for enzyme recognition:

- Enzyme binding assays : Use recombinant HIF-PH and surface plasmon resonance (SPR) to measure binding affinity. Compare values with hydroxylated vs. non-hydroxylated analogs .

- Oxygen-sensing studies : Conduct hypoxia mimetic assays (e.g., CoCl₂ treatment) to evaluate compound-induced stabilization of HIF-α. Western blotting with anti-HIF-1α antibodies quantifies effects .

- Structural analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map hydrogen bonding between the hydroxyl group and HIF-PH’s active site .

Data Contradiction: How should researchers resolve discrepancies in reported biological activities of piperidine derivatives across studies?

Methodological Answer:

Address contradictions through systematic validation:

- Reproducibility checks : Replicate assays under identical conditions (pH, temperature, cell lines) to isolate variables. For example, HIF stabilization assays require strict O₂ control (e.g., hypoxic chambers) .

- Meta-analysis : Aggregate data from PubChem, Reaxys, and peer-reviewed studies to identify trends. Use statistical tools (e.g., R or Python’s SciPy) to assess heterogeneity .

- Batch variability testing : Compare compound purity (via LC-MS) and stereochemical consistency (via chiral HPLC) across suppliers. Contradictions may arise from impurities (>95% purity recommended) .

Analytical Methods: What techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

Table 1: Key Analytical Techniques

Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for 4-hydroxypiperidine derivatives .

Safety: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Label with GHS hazard codes (e.g., H315 for skin irritation) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent solubility-driven contamination .

Advanced: How can researchers design assays to evaluate the pharmacokinetics of this compound?

Methodological Answer:

- In vitro ADME :

- Solubility : Use shake-flask method with PBS (pH 7.4) and quantify via UV-Vis .

- Metabolic stability : Incubate with liver microsomes (human/rat), and monitor parent compound depletion via LC-MS/MS .

- In vivo studies : Administer via intravenous/oral routes in rodent models. Collect plasma samples at intervals (0–24 hr) and measure , using validated bioanalytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.